molecular formula C9H17Br B13618522 (3-Bromo-2,2-dimethylpropyl)cyclobutane

(3-Bromo-2,2-dimethylpropyl)cyclobutane

Cat. No.: B13618522
M. Wt: 205.13 g/mol
InChI Key: IYKMRYGHQBOHNF-UHFFFAOYSA-N
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Description

(3-Bromo-2,2-dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 3-bromo-2,2-dimethylpropyl group. The presence of the bromine atom and the dimethylpropyl group introduces unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity of the final product . The use of photochemical or thermal methods can also be employed to facilitate the cycloaddition process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,2-dimethylpropyl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different cyclobutane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted cyclobutane derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of cyclobutanones or other oxygenated derivatives.

    Reduction Reactions: Reduction can yield cyclobutane derivatives with different hydrogenation levels.

Scientific Research Applications

(3-Bromo-2,2-dimethylpropyl)cyclobutane has various applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: The parent compound with a simple four-membered ring structure.

    3-Bromocyclobutane: A similar compound with a bromine atom directly attached to the cyclobutane ring.

    2,2-Dimethylpropylcyclobutane: A compound with a dimethylpropyl group attached to the cyclobutane ring without the bromine atom.

Uniqueness

(3-Bromo-2,2-dimethylpropyl)cyclobutane is unique due to the presence of both the bromine atom and the dimethylpropyl group, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

(3-bromo-2,2-dimethylpropyl)cyclobutane

InChI

InChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3

InChI Key

IYKMRYGHQBOHNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC1)CBr

Origin of Product

United States

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